molecular formula C7H14O2 B13520063 2-(Methoxymethyl)cyclopentan-1-ol

2-(Methoxymethyl)cyclopentan-1-ol

Cat. No.: B13520063
M. Wt: 130.18 g/mol
InChI Key: RYAVCBAXOPUEQE-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)cyclopentan-1-ol is a cyclopentanol derivative featuring a methoxymethyl (-CH2-O-CH3) substituent at the 2-position of the cyclopentane ring. This compound combines the steric and electronic effects of the cyclopentanol backbone with the polar, ether-containing methoxymethyl group, which enhances solubility in polar solvents compared to simpler alkyl-substituted analogs. Applications may span pharmaceuticals, agrochemicals, or intermediates in asymmetric synthesis, though further research is required to confirm these uses.

Properties

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

2-(methoxymethyl)cyclopentan-1-ol

InChI

InChI=1S/C7H14O2/c1-9-5-6-3-2-4-7(6)8/h6-8H,2-5H2,1H3

InChI Key

RYAVCBAXOPUEQE-UHFFFAOYSA-N

Canonical SMILES

COCC1CCCC1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)cyclopentan-1-ol typically involves the methoxymethylation of cyclopentanol. One common method is the reaction of cyclopentanol with formaldehyde dimethyl acetal in the presence of a catalyst such as ZrO(OTf)2. This reaction is carried out under solvent-free conditions at room temperature, resulting in high yields and short reaction times .

Industrial Production Methods

Industrial production of this compound may involve similar methoxymethylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of cyclopentanone or cyclopentanal.

    Reduction: Formation of various cyclopentanol derivatives.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

2-(Methoxymethyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)cyclopentan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the methoxymethyl group can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Methoxymethyl)cyclopentan-1-ol with structurally related cyclopentanol derivatives, highlighting substituent effects on physical properties, synthesis, and reactivity:

Compound Substituent Molecular Formula Boiling Point (°C) Density (g/cm³) pKa Synthesis Yield Key Features
This compound* -CH2-O-CH3 C7H14O2 ~200 (Predicted) 1.02 (Predicted) ~16.5† N/A High polarity; ether-linked hydrophilicity
(±)-trans-2-(2-Furanyl)cyclopentanol 2-Furanyl C9H12O2 N/A N/A ~18.0‡ 63% Aromatic heterocycle; moderate yield
(1R,2R)-2-(Furan-2-yl)cyclopentan-1-ol 2-Furanyl (enantiopure) C9H12O2 N/A N/A ~18.0‡ 92% Stereoselective synthesis; high yield
1-Methylcyclopentanol -CH3 C6H12O N/A 0.95–1.00§ ~19.0‡ N/A Low steric hindrance; simple alkyl group
(1S,2S)-2-(Methylamino)cyclopentanol -NH-CH3 C6H13NO 189.6 (Predicted) 0.99 (Predicted) 15.02 N/A Amino group lowers pKa; basic character

*Predicted properties based on substituent effects.
†Estimated pKa reduction due to electron-donating methoxymethyl group.
‡Typical alcohol pKa (18–20) assumed unless modified by substituent.
§Density inferred from structural analogs .

Key Observations:

Substituent Effects on Polarity and Solubility: The methoxymethyl group introduces greater polarity compared to methyl or furan substituents, likely improving aqueous solubility. This contrasts with 1-methylcyclopentanol, which is less polar and more lipophilic . The methylamino group in (1S,2S)-2-(Methylamino)cyclopentanol further enhances polarity and reduces pKa (15.02 vs. ~16.5 for methoxymethyl), enabling salt formation under physiological conditions .

Synthetic Efficiency :

  • Enantioselective synthesis (e.g., (1R,2R)-2-(Furan-2-yl)cyclopentan-1-ol) achieves higher yields (92%) than racemic methods (63%) due to optimized chiral induction using (+)-IpcBH2 . A similar approach could apply to this compound.

Thermal Stability: Predicted boiling points correlate with substituent size and polarity. The methoxymethyl derivative (~200°C) likely surpasses methyl-substituted analogs but remains below the methylamino variant (189.6°C), which may decompose due to amine volatility .

Research Implications

Further studies should focus on:

  • Synthesis Optimization : Adapting enantioselective hydroboration (as in ) for methoxymethyl-substituted precursors.
  • Property Validation : Experimental determination of pKa, solubility, and thermal stability.
  • Biological Screening : Testing for receptor-binding activity akin to indole-based compounds in .

Biological Activity

2-(Methoxymethyl)cyclopentan-1-ol is an organic compound with potential biological activities that have garnered attention in recent scientific research. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol
IUPAC Name: this compound
CAS Number: Not specified in the sources.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that this compound could possess antimicrobial effects, making it a candidate for further exploration in treating bacterial infections.
  • Cytotoxic Effects: Some derivatives and related compounds have shown cytotoxicity against cancer cell lines, indicating potential applications in oncology.

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

  • Interaction with Enzymes: The compound may interact with specific enzymes or receptors in microbial or cancerous cells, leading to inhibition of growth or induction of apoptosis.
  • Structural Similarity to Known Bioactive Compounds: Its structural characteristics may allow it to mimic or inhibit pathways similar to those affected by other bioactive molecules.

Case Studies and Research Findings

Recent studies have focused on the biological activity profiles of compounds similar to this compound. For instance:

  • Antimicrobial Activity:
    • A study reported that derivatives of cyclopentanols exhibited significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 33 μM to 273.8 μM for different derivatives .
  • Cytotoxicity Against Cancer Cells:
    • A review highlighted that certain cyclopentan derivatives showed cytotoxicity against human cancer cell lines such as A549 and MDA-MB-231. The IC50 values for these compounds were notably low, suggesting potent activity .
  • Predictive Modeling:
    • Computational models have been employed to predict the biological activity of related compounds. For example, probabilities for teratogenic and carcinogenic activities were calculated, indicating a potential risk profile for certain derivatives .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds can be insightful:

Compound NameBiological ActivityMIC/IC50 ValuesNotes
This compoundAntimicrobial, CytotoxicNot specifiedPotential candidate for drug development
Methyl 4-oxo-4-phenylbut-2-enoateAntimicrobialMIC = 36.5 μMRelated structure with known activity
Aplysinopsin DerivativesAntimicrobialMIC = 33 μMStrong activity against Staphylococcus epidermidis

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